2,2-Dibromo-2',4'-difluoro-acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-2,4-difluoroacetophenone is a chemical compound with the molecular formula C8H5Br2F2O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2,4-difluoroacetophenone can be synthesized through the bromination of 2,4-difluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2-Dibromo-2,4-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-2,4-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or acetonitrile.
Condensation Reactions: Catalysts such as SnCl2 or SmI3 are used, and the reactions are conducted under mild heating conditions.
Major Products Formed
Substitution Reactions: The major products are substituted acetophenones with various functional groups replacing the bromine atoms.
Condensation Reactions: The major products are α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-2,4-difluoroacetophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-2,4-difluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and condensation reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2,4-difluoroacetophenone
- 2,4-Dibromoacetophenone
- 4-Bromo-2,2,2-trifluoroacetophenone
Uniqueness
2,2-Dibromo-2,4-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C8H4Br2F2O |
---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |
InChI-Schlüssel |
LXQNJYXBCWJMPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.